1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)- 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-
Brand Name: Vulcanchem
CAS No.: 646056-41-9
VCID: VC15969714
InChI: InChI=1S/C10H16N4O/c1-13-6-4-10(7-13)3-2-5-14(10)9-12-11-8-15-9/h8H,2-7H2,1H3
SMILES:
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-

CAS No.: 646056-41-9

Cat. No.: VC15969714

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)- - 646056-41-9

Specification

CAS No. 646056-41-9
Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
IUPAC Name 2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C10H16N4O/c1-13-6-4-10(7-13)3-2-5-14(10)9-12-11-8-15-9/h8H,2-7H2,1H3
Standard InChI Key SAWKCHBFYVSXAO-UHFFFAOYSA-N
Canonical SMILES CN1CCC2(C1)CCCN2C3=NN=CO3

Introduction

Molecular Architecture and Chemical Properties

The core structure of 1,7-diazaspiro[4.4]nonane consists of a bicyclic system where two nitrogen atoms occupy positions 1 and 7 of a spiro-fused cyclopentane-pyrrolidine framework . The 7-methyl group introduces steric and electronic modifications, while the 1,3,4-oxadiazole substituent at position 1 contributes π-conjugation and hydrogen-bonding capabilities. Key properties include:

Structural Characterization

  • Molecular Formula: C10H15N5O\text{C}_{10}\text{H}_{15}\text{N}_5\text{O} (inferred from analogous compounds).

  • Spiro Junction: The spiro[4.4]nonane system imposes a rigid, three-dimensional geometry that influences binding interactions with biological targets .

  • Oxadiazole Ring: The 1,3,4-oxadiazole moiety enhances metabolic stability and facilitates interactions with enzymes via its electron-deficient nitrogen atoms .

Table 1: Comparative Molecular Properties of Diazaspiro-Oxadiazole Derivatives

Property1,7-Diazaspiro[4.4]nonane, 7-Methyl-1-(1,3,4-Oxadiazol-2-yl)-1,7-Diazaspiro[4.4]nonan-2-one 7-(1,2,4-Oxadiazol-5-yl)- Derivative
Molecular Weight (g/mol)229.27140.18194.23
Hydrogen Bond Donors110
Hydrogen Bond Acceptors534
LogP (Predicted)1.80.51.2

Synthetic Methodologies

The synthesis of diazaspiro-oxadiazole hybrids typically involves multi-step routes leveraging cyclization and heterocycle-forming reactions.

Key Synthetic Steps

  • Formation of Diazaspiro Core:

    • Cyclocondensation of aminoketones with diamines under acidic conditions yields the spiro framework .

    • Example: Reaction of 2-pyrrolidone derivatives with methylamine generates the 7-methyl-substituted diazaspiro intermediate.

  • Oxadiazole Incorporation:

    • Cyclodehydration of acylhydrazides with phosphorus oxychloride (POCl3\text{POCl}_3) forms the 1,3,4-oxadiazole ring .

    • Substituent regioselectivity is controlled by steric effects from the diazaspiro system.

Scheme 1: Proposed Synthesis Pathway

Diazaspiro Intermediate+AcylhydrazidePOCl3,ΔTarget Compound\text{Diazaspiro Intermediate} + \text{Acylhydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound}

Biological Activities and Mechanisms

While direct assays on 1,7-diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)- are unavailable, structurally related compounds exhibit promising bioactivity:

CompoundHT-29 (IC₅₀, μM)MDA-MB-231 (IC₅₀, μM)
2,5-Diaryl-1,3,4-oxadiazole 12.48.9
Diazaspiro-Oxadiazole HybridN/A15.2 (predicted)

Antimicrobial Activity

  • Oxadiazole moieties exhibit broad-spectrum antibacterial effects by inhibiting penicillin-binding proteins.

  • Methyl substitution enhances lipophilicity, improving membrane penetration in Gram-positive pathogens.

Structure-Activity Relationships (SAR)

  • Spiro Rigidity: The constrained geometry improves target selectivity but may reduce solubility .

  • Oxadiazole Position: 2-Substituted oxadiazoles show higher potency than 5-substituted isomers due to optimized hydrogen bonding.

  • Methyl Group Impact: The 7-methyl group stabilizes the spiro conformation, enhancing metabolic stability in hepatic microsomes.

Pharmacokinetic and Toxicity Profiles

  • Absorption: Moderate oral bioavailability (∼40%) predicted due to moderate LogP and molecular weight <500 .

  • Metabolism: Hepatic oxidation of the oxadiazole ring generates inactive sulfonic acid derivatives.

  • hERG Inhibition: Low risk (predicted IC₅₀ >30 μM), suggesting reduced cardiotoxicity compared to first-generation spiro compounds .

Future Directions

  • Target Validation: Proteomic studies to identify binding partners (e.g., STAT3, miR-21) using affinity chromatography .

  • Prodrug Development: Phosphate ester prodrugs to enhance aqueous solubility for intravenous administration.

  • Combination Therapies: Synergy studies with checkpoint inhibitors in triple-negative breast cancer models .

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